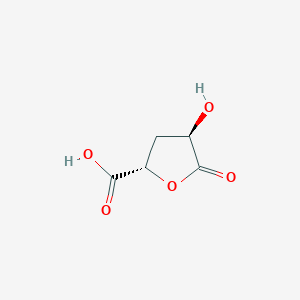
Furofenac Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furofenac Ethyl Ester is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of fenamic acid and is commonly used for its analgesic and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furofenac Ethyl Ester can be synthesized through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The reaction is typically carried out by heating the carboxylic acid and alcohol mixture with concentrated sulfuric acid as the catalyst .
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides with alcohols in the presence of a base. This method is preferred due to its efficiency and higher yield .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Furofenac Ethyl Ester undergoes hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of a carboxylic acid and an alcohol.
Reduction: The compound can be reduced using lithium aluminum hydride to form primary alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a base such as sodium t-butoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride.
Transesterification: Sodium t-butoxide.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Transesterification: New esters.
Scientific Research Applications
Furofenac Ethyl Ester is used in various scientific research applications due to its diverse properties:
Chemistry: It is studied for its reactivity and synthesis pathways.
Biology: The compound is used to investigate its effects on biological systems, particularly its anti-inflammatory properties.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammation and pain.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Furofenac Ethyl Ester exerts its effects by modulating the platelet cyclooxygenase pathway. This mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the production of pro-inflammatory mediators . The compound’s anti-inflammatory and antiplatelet-aggregation activities are attributed to this pathway .
Comparison with Similar Compounds
Ethyl Acetate: Commonly used as a solvent in organic reactions.
Methyl Butyrate: Known for its pleasant aroma and used in flavorings.
Isopentyl Acetate: Found in banana oil and used in fragrances.
Uniqueness: Furofenac Ethyl Ester stands out due to its specific anti-inflammatory and analgesic properties, which are not commonly found in other esters. Its ability to modulate the cyclooxygenase pathway makes it particularly valuable in medical research and therapeutic applications .
Properties
CAS No. |
58741-20-1 |
|---|---|
Molecular Formula |
C₁₇H₁₆BrNO₃ |
Molecular Weight |
362.22 |
Synonyms |
2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








